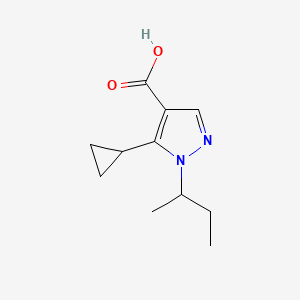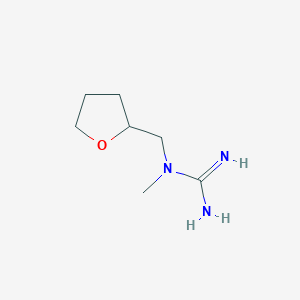![molecular formula C11H13N3S B1445023 1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-amine CAS No. 933707-46-1](/img/structure/B1445023.png)
1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-amine
Overview
Description
Scientific Research Applications
Anti-Parkinsonian Agents
Researchers have explored derivatives of 1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-amine for their potential as novel anti-Parkinsonian agents. These compounds have shown activity in alleviating haloperidol-induced catalepsy in mice, which is a model for Parkinson’s disease symptoms. The derivatives, particularly those with furfuryl and methoxy substituted phenyl groups, emerged as potent agents. Additionally, these compounds exhibited neuroprotective properties by modulating oxidative stress markers such as malondialdehyde (MDA) and antioxidant enzymes .
Anti-Tubercular Activity
Benzothiazole derivatives, including those related to 1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-amine, have been synthesized and evaluated for their anti-tubercular properties. These compounds have shown promising activity against Mycobacterium tuberculosis, with some derivatives displaying better inhibition potency than standard reference drugs. The synthesis pathways and structure-activity relationships of these derivatives highlight their potential as anti-tubercular agents .
Anti-Inflammatory Properties
The anti-inflammatory properties of N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethoxy)]acetamide derivatives have been investigated. These compounds demonstrated weak COX-1 inhibitory activity, suggesting a potential role in the development of anti-inflammatory drugs. The colorimetric assays compared the activity of these compounds to selective COX-1 inhibitors like indomethacin .
Analgesic Applications
Compounds containing the benzothiazole moiety have been tested for their analgesic and anti-inflammatory activities. Some of these compounds showed significant results in analgesic assays, indicating their potential use in pain management strategies .
Neuroprotective Effects
The neuroprotective effects of benzothiazole derivatives are linked to their antioxidant properties. By modulating endogenous antioxidants such as glutathione and antioxidant enzymes, these compounds can neutralize free radicals and reduce oxidative stress, which is beneficial in neurodegenerative disorders .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interactions of benzothiazole derivatives with biological targets such as the adenosine A2A receptor. These studies are crucial for the design and development of potent antagonists for various diseases, including Parkinson’s disease .
Pharmacokinetic Profile
The pharmacokinetic and metabolic behaviors of benzothiazole derivatives have been computationally analyzed. Parameters for Lipinski’s rule of 5 were calculated, and none of the synthesized compounds violated these rules, making them suitable drug candidates for further development .
Synthetic Pathways
The synthesis of benzothiazole derivatives, including those related to 1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-amine, involves various synthetic pathways. Techniques such as diazo-coupling, Knoevenagel condensation, and microwave irradiation have been employed to achieve the synthesis of these compounds, which is essential for the development of new drugs .
properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c12-8-5-6-14(7-8)11-13-9-3-1-2-4-10(9)15-11/h1-4,8H,5-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWFUOSCBNVRNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=NC3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-propyl-1,2,4-oxadiazole](/img/structure/B1444945.png)


![2-[3-(Pyridin-2-ylmethoxy)phenyl]acetic acid](/img/structure/B1444948.png)



![4-Amino-2-(3-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[D]pyrimidine](/img/structure/B1444956.png)


